Cas no 2229479-44-9 (4-amino-3-2-(dimethylamino)pyridin-3-ylbutanoic acid)
4-amino-3-2-(dimethylamino)pyridin-3-ylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-amino-3-2-(dimethylamino)pyridin-3-ylbutanoic acid
- 4-amino-3-[2-(dimethylamino)pyridin-3-yl]butanoic acid
- EN300-2000259
- 2229479-44-9
-
- Inchi: 1S/C11H17N3O2/c1-14(2)11-9(4-3-5-13-11)8(7-12)6-10(15)16/h3-5,8H,6-7,12H2,1-2H3,(H,15,16)
- InChI Key: HDWUIPQYIARNCY-UHFFFAOYSA-N
- SMILES: OC(CC(CN)C1=CC=CN=C1N(C)C)=O
Computed Properties
- Exact Mass: 223.132076794g/mol
- Monoisotopic Mass: 223.132076794g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.4
- Topological Polar Surface Area: 79.4Ų
4-amino-3-2-(dimethylamino)pyridin-3-ylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2000259-0.05g |
4-amino-3-[2-(dimethylamino)pyridin-3-yl]butanoic acid |
2229479-44-9 | 0.05g |
$959.0 | 2023-09-16 | ||
| Enamine | EN300-2000259-0.1g |
4-amino-3-[2-(dimethylamino)pyridin-3-yl]butanoic acid |
2229479-44-9 | 0.1g |
$1005.0 | 2023-09-16 | ||
| Enamine | EN300-2000259-0.25g |
4-amino-3-[2-(dimethylamino)pyridin-3-yl]butanoic acid |
2229479-44-9 | 0.25g |
$1051.0 | 2023-09-16 | ||
| Enamine | EN300-2000259-0.5g |
4-amino-3-[2-(dimethylamino)pyridin-3-yl]butanoic acid |
2229479-44-9 | 0.5g |
$1097.0 | 2023-09-16 | ||
| Enamine | EN300-2000259-1.0g |
4-amino-3-[2-(dimethylamino)pyridin-3-yl]butanoic acid |
2229479-44-9 | 1g |
$1142.0 | 2023-06-02 | ||
| Enamine | EN300-2000259-2.5g |
4-amino-3-[2-(dimethylamino)pyridin-3-yl]butanoic acid |
2229479-44-9 | 2.5g |
$2240.0 | 2023-09-16 | ||
| Enamine | EN300-2000259-5.0g |
4-amino-3-[2-(dimethylamino)pyridin-3-yl]butanoic acid |
2229479-44-9 | 5g |
$3313.0 | 2023-06-02 | ||
| Enamine | EN300-2000259-10.0g |
4-amino-3-[2-(dimethylamino)pyridin-3-yl]butanoic acid |
2229479-44-9 | 10g |
$4914.0 | 2023-06-02 | ||
| Enamine | EN300-2000259-1g |
4-amino-3-[2-(dimethylamino)pyridin-3-yl]butanoic acid |
2229479-44-9 | 1g |
$1142.0 | 2023-09-16 | ||
| Enamine | EN300-2000259-5g |
4-amino-3-[2-(dimethylamino)pyridin-3-yl]butanoic acid |
2229479-44-9 | 5g |
$3313.0 | 2023-09-16 |
4-amino-3-2-(dimethylamino)pyridin-3-ylbutanoic acid Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 4-amino-3-2-(dimethylamino)pyridin-3-ylbutanoic acid
Comprehensive Overview of 4-amino-3-[2-(dimethylamino)pyridin-3-yl]butanoic acid (CAS No. 2229479-44-9)
4-amino-3-[2-(dimethylamino)pyridin-3-yl]butanoic acid (CAS No. 2229479-44-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound, often abbreviated for convenience, features a pyridine ring substituted with a dimethylamino group and an amino butanoic acid side chain, making it a versatile intermediate in drug discovery. Researchers are particularly interested in its potential applications in modulating enzymatic activity and receptor binding, which aligns with current trends in targeted therapy and precision medicine.
The molecular structure of 4-amino-3-[2-(dimethylamino)pyridin-3-yl]butanoic acid combines a heterocyclic aromatic system with a flexible aliphatic chain, offering a balance of rigidity and conformational adaptability. This duality is critical in designing small-molecule inhibitors and allosteric modulators, which are hot topics in the development of treatments for neurodegenerative diseases and metabolic disorders. Recent publications have highlighted its role in structure-activity relationship (SAR) studies, where subtle modifications to its framework can significantly alter biological activity.
From a synthetic chemistry perspective, the compound’s CAS No. 2229479-44-9 serves as a key identifier for researchers sourcing high-purity materials for experimental work. Its synthesis typically involves multi-step organic reactions, including palladium-catalyzed cross-coupling and reductive amination, techniques frequently discussed in green chemistry forums. The demand for sustainable synthetic routes has led to innovations in catalytic systems and solvent selection, addressing environmental concerns while maintaining yield efficiency.
In the context of drug delivery systems, 4-amino-3-[2-(dimethylamino)pyridin-3-yl]butanoic acid has been explored for its ability to enhance bioavailability through prodrug formulations. This aligns with the growing focus on oral bioavailability enhancement strategies, a common search query among pharmacologists. Its zwitterionic nature at physiological pH may contribute to improved membrane permeability, a property leveraged in designing CNS-active compounds.
The compound’s potential extends to bioconjugation applications, where its amino and carboxyl functional groups enable covalent attachment to peptides, proteins, or nanoparticles. This versatility resonates with advancements in theranostic agents, combining therapeutic and diagnostic capabilities—a trending topic in oncology research. Such applications are frequently indexed in scientific databases under terms like “multifunctional biomaterials” and “molecular imaging probes.”
Analytical characterization of CAS No. 2229479-44-9 involves advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography, ensuring batch-to-batch reproducibility. Quality control protocols for this compound are stringent, reflecting industry standards for high-throughput screening libraries. Discussions around its purity specifications often intersect with broader debates on QC/QA in drug development, a recurring theme in regulatory science.
Emerging studies suggest that derivatives of 4-amino-3-[2-(dimethylamino)pyridin-3-yl]butanoic acid may exhibit pH-dependent solubility, a feature exploited in stimuli-responsive drug release systems. This aligns with searches for “smart drug delivery” technologies, particularly in treating inflammatory conditions where microenvironmental pH varies. Such niche applications demonstrate how this compound bridges fundamental chemistry and translational medicine.
In summary, 4-amino-3-[2-(dimethylamino)pyridin-3-yl]butanoic acid (CAS No. 2229479-44-9) represents a compelling case study in modern medicinal chemistry. Its multifaceted utility—spanning synthesis, bioconjugation, and therapeutic development—positions it at the intersection of several cutting-edge research domains. As the scientific community continues to explore its potential, this compound is likely to remain a subject of intense study and innovation.
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